molecular formula C19H20N4O3S3 B2885124 ethyl 2-(2-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate CAS No. 670268-32-3

ethyl 2-(2-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate

Cat. No.: B2885124
CAS No.: 670268-32-3
M. Wt: 448.57
InChI Key: NDNYRZKKPOSGKU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate is a structurally complex heterocyclic compound featuring a fused thieno[2,3-d]pyrimidine core with a cyclopenta ring system. This core is substituted with a thioether-linked acetamido group, which is further connected to a thiazole ring and terminated by an ethyl ester moiety.

The ethyl ester group enhances lipophilicity, likely improving membrane permeability and bioavailability. The thiazole and acetamido functionalities are common in bioactive molecules, contributing to hydrogen bonding and target interaction .

Properties

IUPAC Name

ethyl 2-[2-[[2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S3/c1-3-26-15(25)7-11-8-28-19(22-11)23-14(24)9-27-17-16-12-5-4-6-13(12)29-18(16)21-10(2)20-17/h8H,3-7,9H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNYRZKKPOSGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC(=NC3=C2C4=C(S3)CCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

The chemical formula for this compound is C₁₉H₂₃N₃O₃S₂. The compound features a thieno[2,3-d]pyrimidine moiety which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of thiazole and thienopyrimidine derivatives through various coupling reactions. The synthetic route often employs reagents such as triethyl orthoformate and sodium azide in glacial acetic acid to achieve the desired structural modifications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance, compounds similar to ethyl 2-(2-(2-(...)) have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)
10bMCF-719.4 ± 0.22
10eMCF-714.5 ± 0.30
DoxorubicinMCF-740.0 ± 3.9

These results indicate that certain derivatives exhibit superior potency compared to standard chemotherapeutics like doxorubicin, suggesting their potential as lead compounds for further development in cancer therapy .

Antibacterial Activity

In addition to anticancer properties, thieno[2,3-d]pyrimidines have demonstrated antibacterial activity . A study reported that several synthesized thienopyrimidine derivatives exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis indicated that modifications at specific positions significantly influenced their efficacy .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of specific functional groups on the thienopyrimidine scaffold is crucial for enhancing biological activity. For example:

  • Sulfur Substituents : The incorporation of sulfur atoms has been linked to increased potency against cancer cell lines.
  • Amino Acids : Modifications involving amino acid residues improve solubility and bioavailability.
  • Thiazole Moiety : The presence of a thiazole ring contributes to the overall biological activity by enhancing interactions with biological targets .

Case Studies

  • Cytotoxicity Study : A recent cytotoxicity study evaluated the effects of ethyl 2-(2-(2-(...)) on human cancer cell lines using the MTT assay. Results indicated a promising safety profile with lower cytotoxicity towards normal cells compared to traditional chemotherapeutics .
  • Molecular Docking Studies : In silico docking studies have been conducted to predict the binding affinity of this compound to various targets including EGFR and PI3K pathways involved in cancer progression . These studies support the hypothesis that structural modifications can lead to enhanced therapeutic profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its hybrid architecture, combining a thienopyrimidine core with a thiazole-acetamide-ester side chain. Below is a comparative analysis with structurally related compounds:

Compound Name/ID Core Structure Key Substituents/Modifications Molecular Weight Bioactivity (if reported) Reference
Target Compound Thieno[2,3-d]pyrimidine + cyclopenta Thiazole-acetamido-ethyl ester Not provided Hypothesized antiviral activity
Compound 20b Thieno[2,3-d]pyrimidine + cyclopenta Benzoimidazole-hydrazone 310 g/mol HCV replication inhibitor (IC₅₀ not specified)
Compound 1 () Pyrimidine-thioacetate Thietan-3-yloxy group Not provided Not reported
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide Cyclopenta-thiazole Oxazole-acetamide 277.34 g/mol Not reported
Ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Cyclopenta-thiophene Chloroacetamide-ethyl ester Not provided Intermediate in alkylation reactions

Key Observations

Core Heterocycles: The target compound integrates a thienopyrimidine-cyclopenta system, distinct from simpler pyrimidine (e.g., Compound 1 in ) or thiophene cores (e.g., ). Compound 20b () shares the thienopyrimidine-cyclopenta core but replaces the thiazole-acetamide with a benzoimidazole-hydrazone group, highlighting divergent strategies for bioactivity optimization .

Side-Chain Functionality: The ethyl ester in the target compound contrasts with the thietan-3-yloxy group in ’s Compound 1. Esters are typically metabolized to carboxylic acids in vivo, suggesting a prodrug design . The thiazole-acetamide moiety in the target compound is structurally analogous to the oxazole-acetamide in ’s compound.

Bioactivity Trends: Thienopyrimidine derivatives (e.g., Compound 20b) are established HCV inhibitors, implying the target compound may share similar mechanisms, though specific data are lacking . Ethyl ester-containing analogs () are frequently used as intermediates, suggesting the target compound’s ester group may be hydrolyzed in vivo to an active carboxylic acid .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound to ensure high purity and yield?

Answer:
The synthesis involves multi-step reactions requiring precise control of:

  • Temperature : Optimal ranges (e.g., 60–80°C for condensation steps) to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency, while non-polar solvents aid in purification .
  • Purification : Chromatography (silica gel or reverse-phase HPLC) and recrystallization are critical for isolating intermediates and the final compound .
  • Analytical validation : Use HPLC (≥95% purity threshold) and 1H/13C^1H/^{13}C-NMR to confirm structural integrity at each step .

Basic: How can researchers confirm the structural identity of this compound and its intermediates?

Answer:

  • Spectroscopic techniques :
    • 1H^1H-NMR for proton environments (e.g., thiazole protons at δ 7.2–7.5 ppm, ester carbonyl at δ 170–175 ppm) .
    • 13C^{13}C-NMR and DEPT for carbon backbone verification .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (±2 ppm error) .
  • X-ray crystallography : For unambiguous 3D conformation analysis, especially for stereochemical assignments .

Advanced: How can researchers design derivatives to enhance this compound’s biological activity while minimizing toxicity?

Answer:

  • Structure-activity relationship (SAR) strategies :
    • Modify the thioacetamido linker to improve metabolic stability (e.g., replace sulfur with selenium or introduce methyl groups) .
    • Substitute the cyclopenta-thienopyrimidine core with bioisosteres (e.g., pyridazine or indole analogs) to modulate target binding .
  • Toxicity screening : Use in vitro assays (e.g., Ames test for mutagenicity, hepatocyte viability assays) to prioritize candidates .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinase enzymes or microbial proteins .

Advanced: How should researchers resolve contradictions in reported biological activities of structurally similar compounds?

Answer:

  • Comparative SAR analysis : Tabulate data from analogs (e.g., Compound A: IC50_{50} = 1.2 µM for antifungal activity vs. Compound B: IC50_{50} = 8.5 µM) to identify functional group contributions .
  • Assay standardization : Replicate experiments under controlled conditions (e.g., fixed pH, ATP concentration in kinase assays) to minimize variability .
  • Target profiling : Use proteomics (e.g., kinome-wide screening) to confirm selectivity and off-target effects .

Basic: What analytical techniques are recommended for detecting impurities in the final compound?

Answer:

  • HPLC-DAD/ELSD : Detect impurities at 0.1% level using gradient elution (C18 column, acetonitrile/water mobile phase) .
  • LC-MS/MS : Identify trace impurities via fragmentation patterns .
  • Elemental analysis : Verify stoichiometry (C, H, N, S) to confirm synthetic accuracy .

Advanced: How can mechanistic studies elucidate the compound’s mode of action in antimicrobial applications?

Answer:

  • Enzyme inhibition assays : Measure IC50_{50} against microbial targets (e.g., dihydrofolate reductase, β-lactamase) .
  • Time-kill kinetics : Assess bactericidal/fungicidal activity over 24–48 hours .
  • Resistance studies : Serial passage experiments to evaluate mutation rates in pathogens .
  • Biophysical methods : Surface plasmon resonance (SPR) to quantify binding affinity to target proteins .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Answer:

  • Storage : -20°C under inert gas (argon) in amber vials to prevent oxidation/hydrolysis of thioether and ester groups .
  • Solubility : Use DMSO for stock solutions (≤10 mM) and avoid aqueous buffers with pH > 8 to prevent ester degradation .

Advanced: How can researchers address discrepancies between in vitro and in vivo efficacy data?

Answer:

  • Pharmacokinetic (PK) profiling : Measure bioavailability, half-life, and tissue distribution in rodent models .
  • Metabolite identification : Use LC-MS to detect phase I/II metabolites and assess their activity/toxicity .
  • Formulation optimization : Nanoencapsulation or prodrug strategies to improve solubility and target engagement .

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